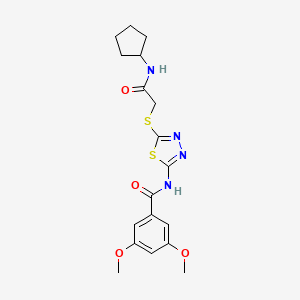
N-(5-((2-(ciclopentilamino)-2-oxoethyl)tio)-1,3,4-tiadiazol-2-il)-3,5-dimetoxi-benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C18H22N4O4S2 and its molecular weight is 422.52. The purity is usually 95%.
BenchChem offers high-quality N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiadiazole derivatives, including N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide. The compound has been evaluated for its cytotoxic effects against several cancer cell lines:
- Cell Lines Tested :
- Prostate cancer (PC3)
- Colon cancer (HT-29)
- Neuroblastoma (SKNMC)
In vitro studies indicate that compounds with similar structures exhibit significant antiproliferative activity. For instance, derivatives of 1,3,4-thiadiazole have shown inhibition rates ranging from 50% to 90% at varying concentrations in different cancer cell lines .
Table 1: Cytotoxic Activity of Thiadiazole Derivatives
| Compound Name | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound A | PC3 | 3.29 | |
| Compound B | HT-29 | 10.0 | |
| N-(5-...) | SKNMC | Not specified | Current Study |
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity due to the presence of the thiadiazole moiety, which is known for its diverse pharmacological properties. Research into related compounds has demonstrated promising results against various bacterial strains and fungi.
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Microorganism | Activity | Reference |
|---|---|---|---|
| Compound C | E. coli | Inhibition | |
| Compound D | S. aureus | Moderate | |
| N-(5-...) | Fungal Strains | Not tested | Current Study |
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes that play crucial roles in disease mechanisms. For example, some derivatives have shown inhibitory effects on 11β-hydroxysteroid dehydrogenase (11β-HSD), which is involved in steroid metabolism and has implications in obesity and metabolic syndrome .
Table 3: Enzyme Inhibition Studies
Actividad Biológica
N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a novel compound that incorporates a thiadiazole moiety known for its diverse biological activities. The compound's structure suggests potential applications in pharmacology, particularly in anticancer and antimicrobial therapies. This article reviews the biological activity of this compound based on recent research findings, highlighting its mechanisms of action and therapeutic potentials.
The molecular formula of N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is C18H21N5O5S, with a molecular weight of 419.5 g/mol. The compound features a thiadiazole ring, which is integral to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁N₅O₅S |
| Molecular Weight | 419.5 g/mol |
| Structure | Thiadiazole derivative |
Anticancer Activity
Thiadiazole derivatives, including the target compound, have demonstrated significant anticancer properties. Research indicates that compounds with a thiadiazole core can inhibit cancer cell proliferation and induce apoptosis through various mechanisms:
- Mechanism of Action :
- Case Studies :
Antimicrobial Activity
The compound also exhibits broad-spectrum antimicrobial activity:
- Mechanism :
- Research Findings :
Anti-inflammatory Properties
Research has indicated that thiadiazole derivatives can exhibit anti-inflammatory effects:
- Biochemical Pathways :
Summary of Biological Activities
| Activity Type | Evidence Summary |
|---|---|
| Anticancer | Induces apoptosis; inhibits cancer cell proliferation |
| Antimicrobial | Broad-spectrum activity against bacteria and fungi |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Propiedades
IUPAC Name |
N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S2/c1-25-13-7-11(8-14(9-13)26-2)16(24)20-17-21-22-18(28-17)27-10-15(23)19-12-5-3-4-6-12/h7-9,12H,3-6,10H2,1-2H3,(H,19,23)(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJQWHMJWJIWDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













